Daspei

Catalog No.
S622042
CAS No.
3785-01-1
M.F
C17H21IN2
M. Wt
380.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daspei

CAS Number

3785-01-1

Product Name

Daspei

IUPAC Name

4-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide

Molecular Formula

C17H21IN2

Molecular Weight

380.27 g/mol

InChI

InChI=1S/C17H21N2.HI/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

AMAXNNVXIBDEMV-UHFFFAOYSA-M

SMILES

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]

Synonyms

2-(4-dimethylaminostyryl)-1-ethylpyridinium, 2-(dimethylaminostyryl)-1-ethylpyridinium, 2-(dimethylaminostyryl)-1-ethylpyridinium iodide, DASPEI

Canonical SMILES

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]

Isomeric SMILES

CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-]

Pharmacology

Field: Pharmacology

Methods: Pharmacological evaluations involve dose-response studies, bioavailability assessments, and clinical trials to determine therapeutic potentials .

Results: Compounds and extracts containing Pinaflavol have demonstrated significant biological activities, contributing to its consideration as a precursor molecule for drug development .

Biochemistry

Field: Biochemistry

Methods: Biochemical studies typically use spectrophotometry and enzymatic assays to analyze the interactions and functions of Pinaflavol within cellular systems .

Results: Research has revealed insights into the compound’s influence on cellular metabolism and its antioxidant capabilities .

Molecular Biology

Field: Molecular Biology

Methods: Techniques such as transcriptomic and metabolomic analyses are employed to study the regulatory mechanisms at the molecular level .

Results: Findings suggest that Pinaflavol affects the expression of genes related to the biosynthesis of bioactive compounds, offering a deeper understanding of its medicinal properties .

Environmental Science

Field: Environmental Science

Methods: Environmental applications may involve the use of Pinaflavol in nanomaterials or as part of environmental sensors to detect and neutralize pollutants .

Results:

Materials Science

Field: Materials Science

Methods: Computational methods and materials informatics are utilized to predict and analyze the properties of materials incorporating Pinaflavol .

Results: The integration of Pinaflavol into materials has shown promise in improving the functional characteristics of these materials .

Daspei, chemically known as 2-(4-dimethylaminostyryl)-N-ethylpyridinium iodide, is a synthetic organic compound classified as a styryl dye. It is characterized by its vibrant red solid form and a molecular weight of 380.27 g/mol. The compound is soluble in dimethyl sulfoxide and has a notable fluorescence Stokes shift, making it particularly useful in biological applications, especially for staining mitochondria in live cells. The compound's structure includes a pyridinium moiety, which contributes to its ability to penetrate cellular membranes and accumulate in mitochondria due to the organelle's membrane potential .

  • Photographic sensitization: The exact mechanism of Pinaflavol's sensitization action needs further investigation. However, it likely involves light absorption by the dye molecule, followed by energy transfer to the silver bromide grains in the photographic emulsion, making them more susceptible to light and initiating the image formation process [].
Typical of styryl dyes, including:

  • Electrophilic substitution: The dimethylamino group can participate in electrophilic aromatic substitution reactions.
  • Nucleophilic attack: The iodide can be displaced in nucleophilic substitution reactions, potentially leading to the formation of other derivatives.
  • Fluorescence quenching: In the presence of certain quenchers, Daspei's fluorescence can be reduced, which is important for applications in fluorescence microscopy and imaging .

Daspei is primarily recognized for its role as a mitochondrial stain. It selectively accumulates in mitochondria, allowing researchers to visualize these organelles within live cells. Its fluorescence properties enable real-time monitoring of mitochondrial activity and health. Studies have demonstrated its effectiveness in staining various cell types, including epidermal electroreceptors and mechanoreceptors in teleosts and amphibians. Additionally, Daspei has been utilized to assess mitochondrial membrane potential changes, which are critical indicators of cell viability and function .

The synthesis of Daspei typically involves the following steps:

  • Formation of the Styryl Moiety: This is achieved through the condensation reaction between an appropriate aldehyde and a substituted aniline.
  • Quaternization: The resulting compound undergoes quaternization with ethyl iodide to form the final iodide salt.
  • Purification: The product is purified through recrystallization or chromatography to obtain a high-purity dye suitable for biological applications.

These methods ensure that Daspei retains its fluorescent properties while achieving high specificity for mitochondrial localization .

Interaction studies involving Daspei focus on its behavior within cellular environments:

  • Membrane Potential Sensitivity: Daspei's uptake and retention are influenced by the mitochondrial membrane potential, making it an effective probe for assessing changes in this parameter.
  • Fluorescence Dynamics: Investigations into how Daspei interacts with other cellular components can provide insights into its utility as a probe for mitochondrial function under various conditions (e.g., oxidative stress)【1】【2】.

Daspei shares similarities with several other fluorescent dyes used for mitochondrial staining. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
JC-15,5',6,6'-Tetrachloro-1,1',3,3'-tetraethylbenzimidazolcarbocyanine iodideRatiometric detection of mitochondrial membrane potential changes; aggregates at high potentials.
Dihydrorhodamine 123Reduced form of rhodamine 123Rapid accumulation in mitochondria; used for assessing oxidative stress.
MitoTracker RedMitochondrial-specific probeLocalizes specifically to mitochondria independent of membrane potential; useful for fixed and live-cell imaging.
Rhodamine 123A cationic dye that accumulates in mitochondriaUsed for studying mitochondrial function but less specific than Daspei regarding membrane potential sensitivity.

Daspei's unique properties lie in its large Stokes shift and relatively slow uptake by membranes compared to these other dyes, making it particularly advantageous for certain imaging applications where background fluorescence needs to be minimized【2】【3】【4】.

Hydrogen Bond Acceptor Count

2

Exact Mass

380.07495 g/mol

Monoisotopic Mass

380.07495 g/mol

Heavy Atom Count

20

Related CAS

42457-53-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3785-01-1

General Manufacturing Information

Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1): INACTIVE

Dates

Modify: 2023-08-15

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